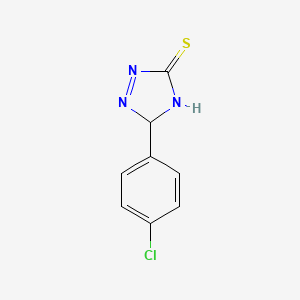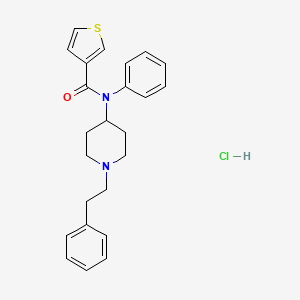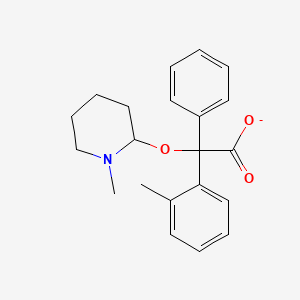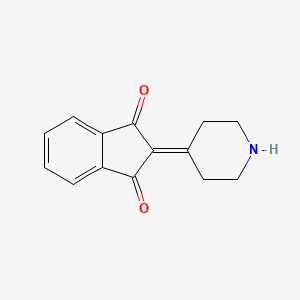
7-amino-4aH-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalin-2-one family.
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoxalin-2-ones, including 7-amino-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method employs the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .
Industrial Production Methods
Industrial production methods for quinoxalin-2-ones often involve heterogeneous catalytic reactions, which are atomically economical, environmentally friendly, and sustainable. These methods utilize various catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and ion exchange resins .
化学反应分析
Types of Reactions
7-amino-4aH-quinoxalin-2-one undergoes several types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Reduction of quinoxalin-2-ones to tetrahydroquinoxalines.
Substitution: Direct C–H multifunctionalization via multi-component reactions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation, tert-butyl nitrate for nitrosation, and various photocatalysts for radical cyclization .
Major Products
The major products formed from these reactions include azolated quinoxalin-2-ones, tetrahydroquinoxalines, and various substituted quinoxalin-2-ones .
科学研究应用
7-amino-4aH-quinoxalin-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse biological activities .
相似化合物的比较
7-amino-4aH-quinoxalin-2-one can be compared with other similar compounds such as:
- 3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
- 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino group, which can influence its reactivity and interactions with biological targets .
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
7-amino-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2 |
InChI 键 |
XJOMUBCGPQDQPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=O)C=NC21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


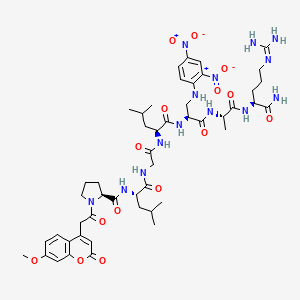
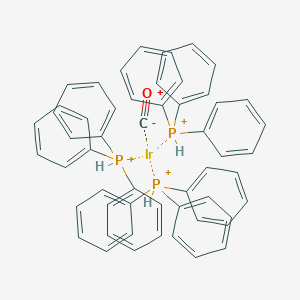
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
